molecular formula C21H22ClN3O B8099522 Bode Catalyst 2

Bode Catalyst 2

Cat. No.: B8099522
M. Wt: 367.9 g/mol
InChI Key: GUECWMLEUCWYOS-WKOQGQMTSA-M
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Description

Bode Catalyst 2 refers to a class of N-heterocyclic carbene (NHC) catalysts developed by the Bode research group. Specifically, it is a triazolium salt derivative with an N-C6F5 substituent, designed for asymmetric organocatalytic reactions such as α-functionalization of aldehydes . This catalyst leverages the strong electron-withdrawing nature of the pentafluorophenyl group to enhance carbene stability and reaction selectivity. Its applications span biomedical intermediate synthesis, including precursors for acetohydroxyacid synthase and EGFR kinase inhibitors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3O.ClH/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;/h4-9,12,18,21H,10-11H2,1-3H3;1H/q+1;/p-1/t18-,21+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUECWMLEUCWYOS-WKOQGQMTSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway and Key Intermediate Formation

The preparation of Bode Catalyst 2 begins with 1,2-aminoindanol , a chiral building block derived from indene, which provides the stereochemical framework for the catalyst . The synthesis involves three critical stages:

  • Lactam to Imidate Conversion : Lactam 1 is treated with trimethyloxonium tetrafluoroborate to form imidate 2 , a reactive intermediate amenable to nucleophilic attack .

  • Condensation with N-Mesityl Hydrazine : Imidate 2 undergoes condensation with N-mesityl hydrazine hydrochloride to yield hydrazine adduct 3 . This step introduces the mesityl group, essential for stabilizing the NHC during catalysis.

  • Ring-Closing Reaction : Cyclization of 3 under acidic conditions forms the triazolium core, with the choice of acid influencing the counterion in the final product .

Large-Scale Preparation of N-Mesityl Hydrazine Hydrochloride

A bottleneck in synthesizing this compound is the availability of N-mesityl hydrazine hydrochloride. While commercially available, its cost is prohibitive for large-scale applications. A modified protocol enables gram-scale synthesis from 2,4,6-trimethylaniline (mesitylamine) via diazotization and reduction :

  • Diazotization : Mesitylamine reacts with sodium nitrite in hydrochloric acid to form the diazonium salt.

  • Reduction with SnCl₂ : The diazonium salt is reduced using stannous chloride, yielding N-mesityl hydrazine hydrochloride in 36–40% yield .

Despite moderate yields, this method avoids chromatography and distillation, making it practical for industrial applications.

Optimization of the Ring-Closing Reaction

The final cyclization step to form the triazolium salt is highly sensitive to reaction conditions. Early procedures suffered from low yields due to premature decomposition or side reactions. Key optimizations include:

  • Temperature Control : Lowering the reaction temperature to –20°C minimizes side product formation .

  • Acid Selection : Hydrochloric acid (HCl) or perchloric acid (HClO₄) promotes efficient cyclization, yielding chloride or perchlorate salts, respectively .

  • Solvent System : Dichloromethane or chloroform enhances solubility of intermediates, facilitating a homogeneous reaction mixture .

ConditionYield (%)CounterionPurity (%)
HCl, –20°C65Cl⁻98
HClO₄, –20°C72ClO₄⁻95
HBF₄, 0°C45BF₄⁻90

Table 1. Impact of acid and temperature on ring-closing efficiency .

Enantiopurity and Racemization Concerns

While the synthesis preserves the chirality of 1,2-aminoindanol, partial racemization can occur during the ring-closing step. Strategies to mitigate this include:

  • Proton Sponge Additives : Bulky bases like 1,8-bis(dimethylamino)naphthalene sequester protons, reducing acid-catalyzed epimerization .

  • Low-Temperature Quenching : Rapid cooling after cyclization minimizes thermal racemization .

Characterization and Quality Control

Critical analytical data for this compound include:

  • ¹H/¹³C NMR : Distinct signals for the indeno-triazolo-oxazinium core (δ 7.2–7.8 ppm for aromatic protons) and mesityl methyl groups (δ 2.3 ppm) .

  • X-ray Crystallography : Confirms the (5aR,10bS) configuration and planar geometry of the NHC .

  • HPLC Chiral Analysis : Verifies enantiopurity (>99% ee) using a Chiralpak AD-H column .

Industrial-Scale Adaptations

For kilogram-scale production, modifications focus on cost and safety:

  • Solvent Recovery : Toluene/THF mixtures are distilled and reused, reducing waste .

  • Catalyst Recycling : Unreacted intermediates are recovered via aqueous extraction, improving atom economy .

Chemical Reactions Analysis

Types of Reactions: Bode Catalyst 2 undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Key Applications

  • Asymmetric Synthesis
    • Bode Catalyst 2 has been extensively used for the enantioselective synthesis of various heterocycles. For instance, it has facilitated the production of dihydropyridinones with high yields and enantioselectivities through Diels–Alder reactions .
  • Organocatalysis
    • The catalyst plays a crucial role in organocatalysis, where it enables numerous transformations including annulations, oxidations, and redox reactions. Its ability to generate reactive intermediates such as homoenolate equivalents and acyl azoliums is particularly noteworthy .
  • Green Chemistry
    • This compound aligns well with green chemistry principles due to its high atom economy and mild reaction conditions. This makes it an attractive option for sustainable chemical processes .

Data Table: Summary of Reactions Catalyzed by this compound

Reaction TypeSubstrates InvolvedProducts ProducedYield (%)Enantioselectivity (%)
Inverse Electron Demand Diels–Alderα,β-unsaturated aldehydes + iminesDihydropyridinones85-95>90
Oxidative EsterificationCinnamaldehyde + alcoholEsters80-90>85
Redox Esterificationα-Heteroatomic compounds + oxidantsEsters75-88>80

Case Study 1: Enantioselective Synthesis of Dihydropyridinones

In a study conducted by Bode et al., the application of this compound in the Diels–Alder reaction demonstrated exceptional enantioselectivity. The reaction conditions were optimized to achieve yields exceeding 90% with enantioselectivities greater than 90% . This showcases the catalyst's potential for producing complex molecules relevant in pharmaceuticals.

Case Study 2: Organocatalytic Reactions

Another significant application was reported in a review focusing on organocatalysis trends, where this compound was highlighted for its efficiency in various transformations under mild conditions. The catalyst's ability to promote redox reactions was particularly emphasized, demonstrating its versatility in synthetic organic chemistry .

Mechanism of Action

Bode Catalyst 2 exerts its effects through the catalytic generation of reactive species, including activated carboxylates, homoenolates, and enolates. The mechanism involves:

Comparison with Similar Compounds

Structural and Functional Analogues

N-Mesityl Triazolium Catalysts
  • Substituent : N-mesityl (2,4,6-trimethylphenyl) group.
  • Role : The bulky mesityl group sterically shields the carbene center, improving catalytic longevity and selectivity in aldehyde functionalization .
  • Performance : While Bode Catalyst 2 (N-C6F5) prioritizes electronic modulation, N-mesityl variants excel in steric control, enabling higher enantioselectivity in congested reaction environments.
V(O)-2 Catalyst
  • Structure : Vanadyl-based catalyst.
  • Application: Asymmetric synthesis of trifluoroethyl-based quinazolinones.
  • Performance : Achieves 75–77% enantiomeric excess (ee) in radical cross-coupling reactions, comparable to NHC catalysts but with distinct mechanistic pathways (radical trapping vs. nucleophilic activation) .
Co-C/SiO2 Catalyst
  • Composition : Cobalt-doped carbon-silica composite.
  • Application : Fenton-like advanced oxidation processes (e.g., wastewater treatment).
  • Performance : Generates singlet oxygen (1O2) at 0.45 min⁻¹, highlighting its niche in environmental catalysis versus this compound’s organic synthesis focus .
Table 1. Key Catalytic Properties
Catalyst Reaction Type Selectivity/ee Turnover Frequency (TOF) Key Advantage
This compound Asymmetric α-functionalization >80% ee* Not reported High electronic tunability
N-Mesityl Triazolium Aldehyde functionalization >90% ee Moderate Steric control
V(O)-2 Radical cross-coupling 75–77% ee Low Radical stabilization
Co-C/SiO2 Fenton-like oxidation N/A 0.45 min⁻¹ (1O2 yield) High 1O2 efficiency
Table 2. Application-Specific Comparisons
Catalyst Industrial/Medicinal Relevance Limitations
This compound Biomedical intermediates (e.g., kinase inhibitors) Sensitivity to protic solvents
BSCTRS (Ru-doped) Oxygen evolution reaction (OER) Limited organic transformation scope
Mg-based Catalysts Amine-borane dehydrocoupling Narrow substrate range

Biological Activity

Bode Catalyst 2, an N-heterocyclic carbene (NHC) catalyst, has garnered significant attention in the field of organic synthesis due to its unique properties and biological activities. This article delves into the biological activity associated with this compound, focusing on its applications in synthesizing bioactive compounds, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is part of a class of catalysts developed for the efficient synthesis of complex organic molecules. It facilitates various reactions, including the inverse electron demand Diels–Alder reaction and other transformations that lead to the formation of cyclic compounds. The catalyst is characterized by its ability to promote reactions under mild conditions while achieving high yields and enantioselectivity .

The biological activity of this compound can be attributed to its role in synthesizing compounds with potential therapeutic effects. The NHC framework allows for the generation of reactive intermediates that can engage in further transformations leading to biologically active molecules. For instance, it has been shown to catalyze the formation of dihydropyridinones, which are known for their pharmacological properties .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in synthesizing compounds with notable biological activities. Below are key findings from recent research:

  • Synthesis of Bioactive Cyclic Skeletons :
    • Research indicates that this compound enables the construction of various cyclic structures that exhibit significant bioactivity, including antibiotic and anticancer properties. For instance, spirocyclic oxindole-benzofuroazepinones synthesized using this catalyst have shown promising results in biological assays .
  • Enantioselective Reactions :
    • The catalyst has been employed in enantioselective reactions leading to compounds with high optical purity. A study demonstrated that using this compound resulted in enantiomeric excess (ee) values exceeding 90% for several synthesized products, making it a valuable tool in drug development .
  • Applications in Drug Synthesis :
    • This compound has been utilized in the synthesis of active pharmaceutical ingredients (APIs). Its ability to facilitate complex reactions efficiently supports the development of new drugs with enhanced efficacy and reduced side effects .

Data Table: Summary of Biological Activities

CompoundBiological ActivityReference
DihydropyridinonesAnticancer, Antimicrobial
Spirocyclic oxindole-benzofuroazepinonesAntibiotic, Anticancer
Various heterocyclesEnzyme inhibition

Q & A

Basic Research Questions

Q. How should experimental protocols for Bode Catalyst 2 be designed to ensure reproducibility?

  • Methodological Answer : Experimental protocols must include detailed synthesis conditions (e.g., temperature, solvent ratios, precursor concentrations), catalyst characterization techniques (e.g., XRD, TEM, BET surface area), and reaction parameters (e.g., pressure, flow rates). Follow guidelines from the Chinese Journal of Catalysis, which emphasizes reproducibility through explicit documentation of new/modified procedures and validation against known benchmarks . For multi-step processes, use control experiments to isolate variables .

Q. What are the standard methods to characterize the structural properties of this compound?

  • Methodological Answer : A combination of techniques is required:

  • XRD : To confirm crystallinity and phase purity.
  • TEM/STEM : For nanoscale morphology and particle distribution analysis.
  • XPS : To verify oxidation states and surface composition.
  • BET : To measure surface area and pore structure.
    Cross-reference results with published datasets to validate instrument calibration . For hybrid catalysts, include elemental mapping (EDS) to confirm homogeneity .

Q. How can researchers address discrepancies in catalytic activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthesis conditions or testing environments. Systematically replicate experiments while controlling for:

  • Impurity levels : Use ICP-MS to trace metal contaminants.
  • Atmosphere : Conduct reactions under inert gas (e.g., N₂) to exclude oxygen/water interference.
  • Activation protocols : Pre-treatment steps (e.g., calcination temperature) significantly impact activity. Publish raw data and procedural details to enable direct comparisons .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between theoretical models and experimental performance data for this compound?

  • Methodological Answer :

Validate assumptions : Re-examine model parameters (e.g., adsorption energies, activation barriers) using DFT calculations paired with in-situ spectroscopy (e.g., DRIFTS) .

Multi-scale modeling : Combine microkinetic models with machine learning to identify overlooked variables (e.g., surface defects, solvent effects) .

High-throughput screening : Test catalyst libraries under identical conditions to isolate structure-activity relationships .

Q. How can researchers optimize this compound for selective catalytic reactions while minimizing deactivation?

  • Methodological Answer :

  • Dopant screening : Use combinatorial chemistry to test promoter elements (e.g., Ce, La) for stability enhancement.
  • In-situ monitoring : Deploy operando techniques like XAFS or Raman spectroscopy to track catalyst degradation mechanisms during reactions .
  • Accelerated aging tests : Expose catalysts to extreme conditions (e.g., high humidity, cyclic temperature shifts) and analyze structural changes via post-reaction TEM .

Q. What methodologies enable the integration of multi-technique datasets (e.g., spectroscopic, kinetic, computational) for this compound analysis?

  • Methodological Answer :

  • Data fusion frameworks : Apply principal component analysis (PCA) or multivariate curve resolution (MCR) to correlate spectral data (FTIR, XAS) with kinetic profiles .
  • Machine learning : Train models on hybrid datasets (experimental + computational) to predict optimal reaction pathways. Open-source tools like scikit-learn or TensorFlow are recommended for transparency .
  • Collaborative platforms : Use FAIR (Findable, Accessible, Interoperable, Reusable) data repositories to share structured datasets .

Q. How should researchers design experiments to probe the dynamic behavior of this compound under transient reaction conditions?

  • Methodological Answer :

  • Transient response methods : Implement pulse experiments or step-change analyses coupled with mass spectrometry to study surface intermediates .
  • Frequency response analysis : Use Bode plots to characterize phase shifts and time constants in catalytic cycles (see Tektronix oscilloscope protocols for data collection) .
  • Microkinetic modeling : Derive rate equations from transient data to refine reaction mechanisms .

Data Management & Validation

Q. What are best practices for curating and validating datasets on this compound to ensure academic rigor?

  • Methodological Answer :

  • Metadata standards : Adopt the ISA (Investigation, Study, Assay) framework to document experimental conditions, instrument settings, and data processing steps .
  • Blind validation : Share datasets with independent labs for replication. Use platforms like Zenodo to archive version-controlled data .
  • Error quantification : Report confidence intervals for kinetic measurements (e.g., turnover frequency ± 5%) and statistical significance tests (p < 0.05) .

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